3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .
Synthesis Analysis
There is a four-step synthesis of methiopropamine, a similar compound to thiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular formula of Thiopropamine is C7H11NS and its molar mass is 141.23 g·mol −1 .
Chemical Reactions Analysis
Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .
Physical and Chemical Properties Analysis
Thiopropamine has a molecular weight of 141.24 and is a liquid at room temperature .
Scientific Research Applications
Generation of Structurally Diverse Libraries
Roman (2013) outlined a method using a related compound as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach highlighted the versatility of thiophene-based precursors in synthesizing dithiocarbamates, thioethers, and various heterocyclic compounds, including pyrazolines, pyridines, and benzodiazepines, showcasing their broad applicability in organic synthesis and potential for discovering new chemical entities (G. Roman, 2013).
Synthesis and Characterization of Hydroxy Pyrazolines
Parveen et al. (2008) demonstrated the synthesis and characterization of hydroxy pyrazolines from a thiophene-containing precursor. This work underscores the importance of thiophene derivatives in synthesizing novel organic molecules with potential applications in developing new materials and biologically active compounds (Humaira Parveen, P. F. Iqbal, A. Azam, 2008).
Antimicrobial Activity of Novel Chitosan Schiff Bases
Hamed et al. (2020) synthesized and characterized three heteroaryl pyrazole derivatives, including a thiophene-based compound, and their chitosan Schiff bases, demonstrating selective antimicrobial activity. This research highlights the potential of thiophene-based pyrazoles in biomedical applications, particularly in developing new antimicrobial agents (A. Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, M. Elsabee, 2020).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Aly and El-Mohdy (2015) explored the modification of radiation-induced hydrogels with various amines, including a thiophene-containing amine, to enhance their swelling properties and thermal stability. This work suggests the utility of thiophene derivatives in modifying polymers for potential medical applications, such as drug delivery systems (H. M. Aly, H. L. A. El-Mohdy, 2015).
Antidepressant Activity of Pyrazole Derivatives
Mathew et al. (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity properties. Their findings contribute to the understanding of thiophene-based pyrazoles' therapeutic potential as antidepressants (B. Mathew, J. Suresh, S. Anbazhagan, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-thiophen-2-ylpyrazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFLSPYSRZSMAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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